1-Cyclopropyl-2-methylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-7-6-8(10)4-5-11(7)9-2-3-9/h7-9H,2-6,10H2,1H3 |
InChI Key |
QNCFUUKHWILSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C2CC2)N |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 1 Cyclopropyl 2 Methylpiperidin 4 Amine
Retrosynthetic Approaches to the 1,2,4-Trisubstituted Piperidine (B6355638) Framework
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For a molecule like 1-Cyclopropyl-2-methylpiperidin-4-amine, the analysis can identify several strategic bond disconnections, leading to various potential synthetic routes.
The primary disconnections for the this compound framework are typically the carbon-nitrogen bonds of the piperidine ring and the bonds connecting the substituents to the ring. Key retrosynthetic strategies include:
N-Cyclopropyl Bond Disconnection: The most straightforward disconnection is the bond between the piperidine nitrogen and the cyclopropyl (B3062369) group. This suggests a late-stage introduction of the cyclopropyl moiety via N-alkylation or reductive amination of a pre-formed 2-methylpiperidin-4-amine (B12081856) intermediate.
C4-Amine Bond Disconnection: This approach disconnects the amine group at the C-4 position, leading back to a 1-cyclopropyl-2-methylpiperidin-4-one intermediate. The amine can then be introduced in the forward synthesis through methods like reductive amination or the reduction of an oxime.
Piperidine Ring Disconnections: A more fundamental approach involves breaking one or more bonds within the piperidine ring itself. This strategy leads to acyclic precursors that can be cyclized to form the desired heterocyclic core. For instance, a 1,5-dicarbonyl compound or a related amino-aldehyde/ketone could undergo intramolecular cyclization and subsequent functional group manipulations to yield the target structure. nih.gov Such strategies are often employed in diversity-oriented synthesis to access a range of substituted piperidines. nih.gov
These approaches form a retrosynthetic tree, where each precursor can be further disconnected until readily available starting materials are reached. ias.ac.in The choice of a specific route depends on factors like stereochemical control, atom economy, and the availability of starting materials.
| Disconnection Strategy | Bond(s) Cleaved | Key Intermediate (Precursor) | Forward Synthetic Reaction |
|---|---|---|---|
| Late-Stage N-Functionalization | N1-Cyclopropyl | (cis/trans)-2-Methylpiperidin-4-amine | Reductive Amination or N-Alkylation |
| C4-Functionalization | C4-Nitrogen | 1-Cyclopropyl-2-methylpiperidin-4-one | Reductive Amination |
| Ring Formation via Cyclization | e.g., N1-C2 and C5-C6 | Acyclic amino-dicarbonyl or related precursor | Intramolecular Cyclization (e.g., Mannich reaction, Michael addition) |
Stereoselective Synthesis of this compound
Achieving stereochemical control over the two stereocenters at the C-2 and C-4 positions is a critical challenge in the synthesis of this compound. The relative (cis/trans) and absolute (R/S) configurations must be precisely managed.
Methodologies for Chiral Piperidine Ring Construction
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids, to serve as the foundation for the piperidine ring. electronicsandbooks.com The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.
Catalytic Asymmetric Synthesis: This is a highly efficient strategy that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Methods relevant to piperidine synthesis include:
Asymmetric Hydrogenation: The hydrogenation of substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursors using chiral transition metal catalysts (e.g., Rhodium, Iridium) can provide access to chiral piperidines with high enantioselectivity. nih.govorganic-chemistry.org
Aza-Diels-Alder Reaction: The cycloaddition reaction between a diene and an imine, catalyzed by a chiral Lewis acid, can construct the piperidine ring with excellent control over stereochemistry. acs.org
Organocatalysis: Chiral small molecules, such as proline derivatives, can catalyze intramolecular Michael additions in a desymmetrization process to form enantiomerically enriched substituted piperidines. acs.orgdocumentsdelivered.com
Introduction of the Cyclopropyl Group via Amination or Alkylation Reactions
Once the 2-methylpiperidin-4-amine core is established, the cyclopropyl group is typically introduced onto the nitrogen atom.
Reductive Amination: This is a widely used and efficient method. longdom.org The secondary amine of the 2-methylpiperidin-4-amine scaffold reacts with cyclopropanecarboxaldehyde (B31225) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the N-cyclopropyl product. longdom.orggoogle.com This two-step, one-pot procedure is often high-yielding and scalable. google.com
Direct N-Alkylation: This method involves the reaction of the piperidine nitrogen with a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl sulfonate. This reaction is a classic nucleophilic substitution.
The choice between these methods can depend on the specific substrate and the desired reaction conditions. Reductive amination is often preferred due to its milder conditions and the ready availability of the corresponding aldehyde.
Regioselective Functionalization at the Piperidine C-4 Position
The introduction of the amine group specifically at the C-4 position requires high regioselectivity. Common strategies start from a precursor where the C-4 position is already differentiated, typically as a ketone.
From 4-Oxopiperidines: A highly effective route involves the use of a 2-methyl-4-oxopiperidine intermediate. nih.gov The ketone at C-4 can be converted to the desired amine via several methods:
Reductive Amination: The ketone is reacted with ammonia (B1221849) or a protected amine source (e.g., benzylamine) in the presence of a reducing agent.
Oxime Formation and Reduction: The ketone is first converted to an oxime using hydroxylamine (B1172632), which is then reduced to the primary amine using reagents like lithium aluminum hydride, catalytic hydrogenation, or sodium in alcohol.
Nucleophilic Substitution: An alternative involves starting with a piperidine derivative that has a good leaving group (e.g., a tosylate or mesylate) at the C-4 position. Nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, can install the amino group. nih.govrsc.org This method allows for inversion of stereochemistry at the C-4 center.
Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. acs.org Palladium-catalyzed reactions using a directing group on the piperidine nitrogen or at an adjacent position can selectively activate and functionalize the C-4 position. acs.orgnih.gov While powerful, this approach may require additional steps for the installation and removal of the directing group.
Control of Diastereoselectivity and Enantioselectivity in Syntheses
Controlling the relative stereochemistry between the C-2 methyl group and the C-4 amine group is paramount. The final diastereomeric ratio (cis vs. trans) is often determined during the functionalization of the C-4 position or the construction of the ring itself.
Substrate-Controlled Diastereoselection: The existing stereocenter at C-2 can influence the stereochemical outcome of reactions at C-4. For example, the reduction of a 1-cyclopropyl-2-methylpiperidin-4-one can be diastereoselective. The hydride reducing agent will preferentially attack from the less sterically hindered face, often leading to a major diastereomer. The degree of selectivity depends on the steric bulk of the substituents on the ring and the reducing agent used.
Reagent-Controlled Diastereoselection: The choice of reagents and catalysts can override the intrinsic preferences of the substrate. Chiral catalysts or auxiliaries can enforce a specific stereochemical outcome, leading to high diastereo- and enantioselectivity. acs.orgnih.gov Multi-component reactions have been developed that can assemble highly substituted piperidines with complete control over multiple contiguous stereocenters in a one-pot sequence. acs.org
Enzymatic Resolutions and Reductions: Biocatalysis offers a powerful tool for achieving high stereoselectivity. Enzymes like transaminases or imine reductases can be used to resolve racemic mixtures or to perform highly stereoselective reductions of imine or enamine intermediates, yielding piperidines with high enantiomeric and diastereomeric purity. researchgate.netelsevierpure.com
| Methodology | Principle | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiopure starting materials (e.g., amino acids). electronicsandbooks.com | Reliable transfer of chirality. | Limited to the stereochemistry of available starting materials. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. nih.govacs.org | High enantioselectivity, atom economy. | Catalyst development and optimization can be complex. |
| Biocatalysis | Enzymes (e.g., transaminases) catalyze stereospecific transformations. elsevierpure.com | Extremely high enantio- and regioselectivity, mild conditions. | Enzyme availability and stability can be limiting factors. |
Synthetic Routes to Key Intermediates of this compound
One potential route to a key intermediate, (2R,4S)-N-Boc-2-methylpiperidin-4-ol, could proceed as follows:
Ring Formation: An acid-mediated 6-endo-trig cyclization of an appropriate N-Boc protected amino-enone can stereoselectively generate a trans-2,6-disubstituted-4-oxopiperidine. nih.gov A similar strategy could be adapted to form a 2-methyl-4-oxopiperidine.
Stereoselective Reduction: The resulting ketone at the C-4 position can be stereoselectively reduced to the corresponding alcohol. The facial selectivity of this reduction would be influenced by the existing methyl group at C-2.
Functional Group Conversion: The alcohol can then be converted to the amine. This can be achieved via a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) followed by reduction, which proceeds with an inversion of configuration, allowing for precise control of the C-4 stereocenter. nih.gov
Another powerful approach involves chemoenzymatic methods. An achiral diketoester precursor can undergo a highly enantioselective transamination to form an optically pure cyclic enamine or imine intermediate. Subsequent diastereoselective reduction, either through catalytic hydrogenation or using an imine reductase enzyme, can furnish the desired trisubstituted piperidine with excellent stereocontrol in just two steps. elsevierpure.com This approach is highly efficient and allows for the generation of specific stereoisomers by selecting the appropriate enzyme or catalyst. researchgate.net
Formation of N-Substituted Piperidin-4-one Precursors
The synthesis of this compound typically commences with the construction of a suitable N-substituted piperidin-4-one precursor. A common and effective method for the synthesis of the piperidin-4-one core is the Mannich condensation reaction. chemrevlett.com This reaction involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine, which in this case would be cyclopropylamine (B47189), to form the corresponding N-substituted 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate. chemrevlett.com Subsequent hydrolysis and decarboxylation would then yield the desired N-cyclopropyl-piperidin-4-one derivative.
Another versatile approach involves the direct N-alkylation of a pre-existing piperidin-4-one. For instance, N-Boc-piperidin-4-one can be reacted with cyclopropyl bromide in the presence of a suitable base to introduce the cyclopropyl group onto the nitrogen atom. researchgate.net The Boc protecting group can then be removed under acidic conditions to yield N-cyclopropyl-piperidin-4-one.
The introduction of the 2-methyl substituent can be achieved through various synthetic strategies. One approach involves the use of a substituted starting material in the Mannich condensation, such as using a derivative of ethyl methyl ketone in place of acetone dicarboxylic acid ester. chemrevlett.com Alternatively, α-alkylation of a pre-formed N-cyclopropyl-piperidin-4-one can be performed using a methylating agent like methyl iodide, although this may lead to a mixture of products and require chromatographic separation.
Reduction and Amination Pathways to Piperidin-4-amine Moiety
With the N-substituted piperidin-4-one precursor in hand, the next critical step is the introduction of the amine functionality at the 4-position. A widely employed and efficient method for this transformation is reductive amination. researchgate.netyoutube.commdpi.comorganic-chemistry.org This two-step process, which can often be performed in a single pot, involves the reaction of the piperidin-4-one with an amine source, typically ammonia or a protected amine, to form an intermediate imine or enamine. organic-chemistry.org This intermediate is then reduced in situ to the desired piperidin-4-amine.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.comorganic-chemistry.org The choice of reducing agent can be crucial for the success of the reaction, with sodium triacetoxyborohydride often being favored due to its mildness and selectivity. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for the reduction of the imine intermediate. organic-chemistry.org
The direct conversion of the ketone to the amine can also be achieved through other pathways, such as the formation of an oxime followed by reduction. The piperidin-4-one can be reacted with hydroxylamine to form the corresponding oxime, which can then be reduced to the primary amine using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Generation of Structural Analogues and Derivatives of this compound
The generation of structural analogues and derivatives of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize the properties of lead compounds.
Parallel Synthesis and Combinatorial Chemistry Approaches
To efficiently generate a large number of analogues, parallel synthesis and combinatorial chemistry techniques are often employed. nih.govuniroma1.itgrafiati.compharmatutor.org These approaches allow for the rapid assembly of a library of compounds by systematically varying the substituents at different positions of the piperidine scaffold.
In a typical parallel synthesis workflow, the core piperidine scaffold is prepared on a larger scale and then distributed into an array of reaction vessels. uniroma1.it Different building blocks or reagents are then added to each vessel to introduce diversity at specific positions. For example, a library of analogues could be generated by reacting the core this compound with a diverse set of carboxylic acids to form a library of amides.
Combinatorial chemistry can be performed in either solution phase or on a solid support. pharmatutor.org Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. uniroma1.it The "split-and-mix" strategy is a powerful combinatorial technique that can generate a vast number of compounds with a limited number of synthetic steps. uniroma1.it
| Approach | Description | Key Advantages |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. uniroma1.it | Rapid generation of a focused library of compounds, easier reaction monitoring and purification compared to mixed libraries. uniroma1.it |
| Combinatorial Chemistry (Solution Phase) | Reactions are carried out in solution, often in a multi-well plate format. pharmatutor.org | Utilizes traditional and well-established reaction conditions, no need for linker strategies. pharmatutor.org |
| Combinatorial Chemistry (Solid Phase) | The starting material is attached to a solid support (resin), and reagents are added in solution. uniroma1.it | Simplified purification through washing, potential for automation. uniroma1.it |
| Split-and-Mix Synthesis | A solid-phase technique where the resin is divided, reacted with different building blocks, and then recombined. uniroma1.it | Exponential increase in the number of compounds synthesized with each step, leading to very large and diverse libraries. uniroma1.it |
Functional Group Modifications on the Piperidine Amine
The primary amine at the 4-position of the piperidine ring is a versatile handle for introducing a wide range of functional groups. This allows for the exploration of how different substituents at this position affect the biological activity and properties of the molecule.
Common modifications include:
Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. A variety of coupling reagents, such as HATU, can be used to facilitate amide bond formation. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov
Alkylation: Introduction of alkyl groups through reaction with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.
Variations on the Cyclopropyl Substituent
The cyclopropyl group attached to the piperidine nitrogen plays a significant role in the molecule's conformational rigidity and metabolic stability. Altering this substituent can provide valuable insights into the SAR.
Strategies for introducing variations include:
Substitution on the Cyclopropyl Ring: Starting with a substituted cyclopropylamine in the initial synthesis allows for the introduction of various functional groups on the cyclopropyl ring.
Replacement with Other Small Rings: Replacing the cyclopropyl group with other small, strained ring systems, such as cyclobutyl or azetidinyl groups, can modulate the geometric and electronic properties of the N-substituent. rsc.org
Introduction of Larger or More Flexible Groups: Replacing the cyclopropyl group with larger cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or acyclic alkyl chains can explore the impact of increased size and flexibility.
The synthesis of various substituted cyclopropylamines can be achieved through methods like the Kulinkovich reaction or from corresponding carboxylic acids via a Curtius rearrangement. nih.govresearchgate.net
Introduction of Diverse Chemical Moieties to the Piperidine Nitrogen
While this article focuses on the 1-cyclopropyl derivative, the generation of analogues often involves exploring a wide range of substituents on the piperidine nitrogen to establish a comprehensive SAR. This allows for a systematic evaluation of the impact of the N-substituent on the molecule's properties.
A library of N-substituted piperidin-4-amine analogues can be synthesized by starting with a common precursor, such as 2-methylpiperidin-4-amine, and then introducing various substituents on the nitrogen. This can be achieved through:
N-Alkylation: Reaction with a diverse set of alkyl halides, tosylates, or other electrophiles.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl and heteroaryl groups.
Reductive Amination: Reaction with a library of aldehydes and ketones in the presence of a reducing agent.
Acylation and Sulfonylation: As described previously, reaction with a variety of acylating and sulfonylating agents.
This systematic approach allows for the exploration of a wide chemical space and the identification of N-substituents that confer optimal biological activity and pharmacokinetic properties.
Structure Activity Relationship Sar Investigations of 1 Cyclopropyl 2 Methylpiperidin 4 Amine Derivatives
Influence of the Cyclopropyl (B3062369) Group on Ligand-Target Interactions
The cyclopropyl group is a highly valued motif in medicinal chemistry, frequently incorporated into drug candidates to enhance a variety of pharmacological properties. nih.govnih.gov Its unique structural and electronic characteristics significantly influence how a ligand interacts with its biological target. nih.gov The cyclopropyl ring can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. nih.govrsc.org
The conformational rigidity of the cyclopropyl ring is one of its most significant assets in drug design. rsc.org Unlike flexible alkyl chains, the three-membered ring has a fixed, planar structure that constrains the conformation of the molecule it is attached to. nih.govnih.gov This pre-organization of the ligand into a more bioactive conformation can reduce the entropic penalty upon binding to a receptor, leading to a more favorable free energy of binding and potentially higher affinity. nih.govrsc.org
The constrained nature of the ring helps to orient substituents in well-defined vectors, which can optimize complementarity with the target's binding site. nih.gov Furthermore, the unique electronic nature of the cyclopropyl group, with its enhanced π-character, allows it to participate in specific non-covalent interactions, such as C–H(cyclopropyl)⋯π interactions with aromatic residues in the binding pocket, further anchoring the ligand and enhancing affinity. rsc.org Theoretical and database studies show that cyclopropane (B1198618) rings with π-acceptor substituents adopt specific conformations to maximize orbital overlap, a principle that also governs their orientation within a protein active site. nih.gov
However, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism. nih.gov Therefore, the contribution of the cyclopropyl group to the molecule's partition coefficient (logP) must be carefully balanced. SAR studies often explore how modulating the lipophilicity of this part of the molecule affects biological activity. For instance, while a lead compound with a highly lipophilic character (cLogP = 7.9) showed potency, subsequent efforts were focused on designing analogs with improved pharmacokinetic properties by reducing this lipophilicity. nih.gov The strategic placement of polar groups elsewhere in the molecule or the use of bioisosteric replacements can offset the lipophilicity of the cyclopropyl ring to achieve an optimal balance of potency and drug-like characteristics. beilstein-journals.orgresearchgate.net
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The cyclopropyl group is often used as a bioisostere for other common chemical groups, and it can, in turn, be replaced by other moieties to probe the SAR and improve the compound's profile. chem-space.com
A common bioisosteric swap is between a cyclopropyl group and a gem-dimethyl or isopropyl group. nih.govbeilstein-journals.org While sterically similar, this change can have significant effects. The cyclopropyl ring's rigidity contrasts with the free rotation of the methyl groups, impacting conformational entropy. rsc.org Furthermore, the cyclopropyl group is electron-withdrawing compared to the alkyl groups, which can modulate the pKa of nearby basic centers like the piperidine (B6355638) nitrogen. beilstein-journals.org
Other small aliphatic rings, such as oxetanes and cyclobutanes, are also employed as bioisosteric replacements. nih.govchem-space.com Oxetanes, for example, can mimic the rigid scaffold of the cyclopropyl ring while introducing a polar oxygen atom, which can serve as a hydrogen bond acceptor and significantly reduce lipophilicity. beilstein-journals.org Bicyclo[1.1.1]pentane has emerged as a viable, non-aromatic replacement for phenyl rings that can also act as a rigid scaffold, offering different exit vectors for substituents compared to a cyclopropyl group. nih.gov Each replacement provides a unique combination of size, shape, electronics, and physicochemical properties, and the resulting changes in biological activity provide crucial insights into the requirements of the ligand-target interaction. researchgate.net
| Moiety | Key Features | Typical SAR Implications of Replacement |
|---|---|---|
| Cyclopropyl | Rigid, planar; enhanced π-character; lipophilic; metabolically stable. nih.govrsc.org | Baseline activity and properties. |
| gem-Dimethyl/Isopropyl | Flexible (free rotation); lipophilic; can be susceptible to oxidation. beilstein-journals.org | Increased conformational flexibility may decrease affinity; altered metabolic profile. |
| Oxetane | Rigid; polar (H-bond acceptor); less lipophilic. nih.govbeilstein-journals.org | Improved solubility and permeability; potential for new H-bond interactions; reduced lipophilicity. |
| Cyclobutyl | More flexible than cyclopropyl (puckered); lipophilic. nih.gov | Alters substituent vectors; can probe for additional space in binding pocket. |
Effects of Methyl Substitution at Piperidine C-2 on Biological Activity
The piperidine ring is a common scaffold in pharmaceuticals, and its substitution pattern is a key determinant of pharmacological activity. mdpi.comnih.gov A methyl group at the C-2 position, adjacent to the ring nitrogen, can profoundly influence a molecule's affinity and selectivity for its target through a combination of stereochemical, steric, and electronic effects.
The introduction of a methyl group at the C-2 position of the piperidine ring creates a chiral center. Consequently, the molecule can exist as different stereoisomers (enantiomers and diastereomers), which often exhibit significant differences in biological activity. This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and provide a specific three-dimensional environment for binding.
| Compound (Diastereomer) | 5-HT1A Receptor Affinity (Ki, nM) | Serotonin Transporter Affinity (Ki, nM) |
|---|---|---|
| Isomer 1 | 96 | 9.8 |
| Isomer 2 | >1000 | 150 |
| Isomer 3 | 320 | 100 |
| Isomer 4 | >1000 | 140 |
The C-2 methyl group influences receptor engagement through both its physical size (steric effects) and its electron-donating nature (electronic effects).
Steric Effects: The bulk of the methyl group can be either beneficial or detrimental to binding affinity. nih.govresearchgate.net In a favorable scenario, the methyl group may fit into a small hydrophobic pocket within the receptor, forming productive van der Waals interactions and increasing affinity. It can also induce a specific ring conformation or restrict the rotation of the N-cyclopropyl bond, locking the molecule into its bioactive conformation. illinois.edu Conversely, if the binding site is sterically constrained, the methyl group can cause a steric clash, preventing the ligand from binding optimally and thus reducing its activity. nih.gov
Importance of the Piperidin-4-amine Core in Molecular Recognition
The 4-aminopiperidine (B84694) core is a key structural element in a wide array of biologically active compounds, serving as a versatile scaffold in drug design. nih.govmdpi.comresearchgate.net This framework is a common feature in molecules targeting various receptors and enzymes. researchgate.net The strategic placement of the amino group at the 4-position of the piperidine ring allows for diverse substitutions that can significantly influence the compound's interaction with its biological target.
The piperidine ring itself, being a saturated heterocycle, can adopt various conformations, with the chair form being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can have a profound impact on binding affinity and selectivity. The introduction of substituents on the piperidine nitrogen and the 4-amino group provides a powerful means to modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity, all of which are critical for molecular recognition. thieme-connect.com
In the context of 1-Cyclopropyl-2-methylpiperidin-4-amine, the cyclopropyl and methyl groups introduce specific steric and conformational constraints that can enhance binding to the target protein. The 4-amino group serves as a crucial anchor point for interactions within the binding pocket and as a handle for further functionalization to fine-tune the pharmacological profile.
Impact of Amine Protonation State on Target Binding
The basicity of the piperidine nitrogen and the 4-amino group is a critical determinant of the biological activity of this compound derivatives. At physiological pH (around 7.4), these amino groups can exist in a protonated, positively charged state. This protonation is often essential for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within the binding site of a target protein. nih.gov
Computational studies on piperidine and piperazine (B1678402) derivatives have demonstrated a direct correlation between the protonation state and receptor affinity. For instance, in a series of sigma-1 (σ1) receptor ligands, compounds with a higher percentage of the monoprotonated form at physiological pH exhibited significantly better binding affinities. nih.gov The protonated amine can act as a hydrogen bond donor, forming a crucial interaction that anchors the ligand in the binding pocket.
The degree of protonation is governed by the pKa of the amine, which in turn is influenced by the electronic effects of neighboring substituents. The cyclopropyl and methyl groups in this compound can subtly alter the pKa of the piperidine nitrogen, thereby influencing the proportion of the protonated species at physiological pH and, consequently, the binding affinity.
SAR Analysis of Amine Functionalization (e.g., N-alkylation, acylation)
Modification of the amino groups in the 4-aminopiperidine scaffold through N-alkylation or N-acylation is a common strategy to explore the SAR and optimize the properties of lead compounds. These modifications can impact potency, selectivity, and pharmacokinetic parameters.
N-alkylation: The introduction of alkyl groups on the piperidine nitrogen or the 4-amino group can have varied effects. In a study of 4-aminopiperidines as antifungal agents, it was found that the length and nature of the N-alkyl substituent at the 4-amino position were critical for activity. Specifically, an N-dodecyl (C12) residue resulted in outstanding antifungal activity, suggesting that a long, lipophilic chain is favorable for interaction with the fungal target. mdpi.com Conversely, shorter or branched alkyl groups were detrimental to activity.
| Compound | N-substituent at 4-amino group | Antifungal Activity |
| 2b | n-dodecyl | High |
| 3b | n-dodecyl | High |
| - | Shorter alkyl chains | Detrimental |
| - | Branched alkyl chains | Detrimental |
This table is based on findings from a study on 4-aminopiperidines as novel antifungal agents and illustrates the impact of N-alkylation on biological activity. mdpi.com
N-acylation: The conversion of the 4-amino group to an amide through N-acylation can significantly alter the electronic and steric properties of the molecule. Acylation generally reduces the basicity of the nitrogen, which can be beneficial in certain contexts. A study on N-substituted 3,5-diarylidenepiperidin-4-ones as potential antitumor agents demonstrated that N-acylation with different groups led to a wide range of antiproliferative activity. nih.gov For example, an N-propanoyl group was found to be part of the most active compound in the series. nih.gov
| Compound | N-substituent on piperidine ring | Anticancer Activity (GI50 in µM) |
| 8a | propanoyl | 0.35 |
| Curcumin | - | Less potent than synthesized compounds |
This table highlights the effect of N-acylation on the anticancer activity of piperidine derivatives. nih.gov
These examples underscore the importance of systematic exploration of N-alkylation and N-acylation to elucidate the SAR of this compound analogues.
Computational SAR Approaches for this compound Analogues
Computational methods are invaluable tools in modern drug discovery, providing insights into SAR and guiding the design of new molecules with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds. nih.gov
For analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as:
Topological descriptors: Describing the connectivity of atoms.
Spatial descriptors: Related to the three-dimensional shape of the molecule.
Thermodynamic descriptors: Such as the heat of formation. nih.gov
Electronic descriptors: Like partial atomic charges and dipole moments.
A QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors found that descriptors such as the partial negative surface area and the heat of formation were crucial for predicting inhibitory activity. nih.gov Similarly, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists successfully used a neural network approach to correlate molecular descriptors with analgesic activity. nih.gov These studies illustrate how QSAR can be a powerful tool to understand the structural requirements for the biological activity of piperidine-containing compounds and to prioritize the synthesis of new analogues.
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design strategies can be employed to guide the development of novel this compound analogues.
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. juniperpublishers.comnih.gov It relies on the knowledge of a set of molecules that are known to be active. Key techniques include:
Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative charges) that are required for biological activity. fiveable.me A pharmacophore model for this compound analogues could be developed based on a series of active compounds and then used to screen virtual libraries for new potential hits.
3D-QSAR: As described above, this method relates the 3D properties of molecules to their activity.
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful approach. juniperpublishers.comnih.gov This method involves:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. hec.gov.pk Docking studies of this compound analogues into the active site of their target can reveal key interactions and suggest modifications to improve binding affinity.
De Novo Design: This involves designing a novel ligand from scratch or by growing it within the binding site of the target.
The integration of ligand-based and structure-based approaches often leads to a more comprehensive understanding of the SAR and facilitates the efficient design of potent and selective drug candidates.
In Vitro Pharmacological Characterization of 1 Cyclopropyl 2 Methylpiperidin 4 Amine Analogues
Target Identification and Validation Studies
Target identification and validation are foundational steps in drug discovery, aiming to elucidate the specific biomolecules with which a compound interacts to exert its effects. For the analogues of 1-Cyclopropyl-2-methylpiperidin-4-amine, these studies have spanned a range of enzymes and receptors.
Enzyme Inhibition Profiles (e.g., Kinases, MDM2, SHMT, G9a-like protein)
The inhibitory activity of this compound analogues has been investigated against several key enzymes implicated in various disease pathways.
MDM2: The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target in oncology. Research into piperidinone-based inhibitors of the MDM2-p53 interaction has revealed that compounds incorporating a cyclopropyl (B3062369) moiety can exhibit potent inhibitory activity. For example, a piperidinone derivative featuring a cyclopropylpyridine group was found to bind to MDM2, with the cyclopropyl group occupying a hydrophobic pocket. nih.gov This indicates that the structural motif present in this compound analogues could be compatible with binding to the MDM2 protein, although specific data for this scaffold is needed.
SHMT: Serine Hydroxymethyltransferase (SHMT) is a crucial enzyme in one-carbon metabolism, which is often dysregulated in cancer. While direct inhibition data for this compound is not available, studies on other chemical scaffolds provide some insight. For instance, pyrazolopyran derivatives have been investigated as SHMT inhibitors, with some compounds showing preferential inhibition of the cytosolic isoform, SHMT1. nih.gov The development of SHMT inhibitors like SHIN2 has demonstrated the feasibility of targeting this enzyme for therapeutic benefit in conditions such as T-cell acute lymphoblastic leukemia. nih.gov Further studies would be required to determine if the this compound scaffold can be adapted for SHMT inhibition.
G9a-like protein (GLP): G9a and G9a-like protein (GLP) are histone methyltransferases that play a role in epigenetic regulation and are implicated in cancer. In a study exploring 2,4-diamino-7-aminoalkoxy-quinazolines as G9a inhibitors, an analogue featuring an N-cyclopropyl-4-amino group was synthesized and evaluated. nih.gov This compound was found to be significantly less potent compared to other analogues with different substituents on the amino group. nih.gov This suggests that while the cyclopropyl-amino moiety can be incorporated into molecules targeting G9a/GLP, it may not be the optimal substituent for achieving high potency in this particular chemical series.
Receptor Binding Affinity and Selectivity Studies (e.g., GPCRs, GPR119)
The interaction of this compound analogues with G-protein coupled receptors (GPCRs) has been a significant area of investigation, with a particular focus on GPR119.
GPCRs (General): The piperidine (B6355638) scaffold is a common motif in many GPCR ligands. The specific substitution pattern of this compound suggests it may interact with various GPCRs. For example, derivatives of piperidine have been explored as allosteric inhibitors of Protease-Activated Receptor-2 (PAR2). nih.gov Additionally, trans-cyclopropylmethyl-linked bivalent ligands have been shown to exhibit selectivity and allosteric pharmacology at the dopamine (B1211576) D3 receptor. nih.gov
GPR119: GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal enteroendocrine cells, making it a promising target for the treatment of type 2 diabetes and obesity. nih.gov Several studies have identified potent and orally active GPR119 agonists based on a cyclopropyl piperidine core.
One study detailed a series of benzyloxy analogues with a central cyclopropyl piperidine structure. These compounds demonstrated good to excellent potency in a cAMP assay, a common method for measuring GPR119 activation. nih.gov The agonist activity was found to be dependent on the nature of the substituent on the piperidine nitrogen. nih.gov A representative compound from this class, Compound 28, was shown to be a potent GPR119 agonist with favorable physicochemical properties. nih.gov An off-target screening of this compound against a panel of 168 receptors, ion channels, and enzymes revealed no significant off-target activities at concentrations below 10 µM. nih.gov
Another series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were developed as GPR119 agonists. sci-hub.senih.gov A lead compound from this series, which incorporates a piperidine moiety, was identified as a potent and orally bioavailable GPR119 agonist. sci-hub.senih.gov
The following interactive table summarizes the in vitro agonist activity of a representative benzyloxy analogue with a cyclopropyl piperidine core (Compound 28) at human and mouse GPR119 receptors.
| Compound | Target | Assay | Potency (EC50) | Agonist Activity (% Control) |
| Compound 28 | Human GPR119 | cAMP | 25 nM | 100% |
| Compound 28 | Mouse GPR119 | cAMP | 50 nM | 100% |
Investigation of Mechanism of Action (MoA) in Cellular Systems
Understanding the mechanism of action of these analogues in a cellular context is essential to bridge the gap between molecular interactions and physiological responses.
Modulation of Specific Cellular Pathways and Signaling Cascades
The activation of GPR119 by agonists is known to increase intracellular cyclic AMP (cAMP) levels. semanticscholar.org This elevation in cAMP in pancreatic β-cells leads to a glucose-dependent increase in insulin (B600854) secretion. In intestinal L-cells, GPR119 activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also enhances insulin secretion and promotes satiety.
For G9a/GLP inhibitors, the mechanism of action involves the inhibition of histone H3 lysine (B10760008) 9 (H3K9) methylation. This leads to a more open chromatin state and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.
In the context of MDM2 inhibition, blocking the MDM2-p53 interaction in cancer cells with wild-type p53 leads to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence, thereby suppressing tumor growth. nih.govnih.gov
Phenotypic Screening and Follow-up Studies
Phenotypic screening can identify compounds that produce a desired cellular phenotype without prior knowledge of the molecular target. For compounds with a this compound-like core, a phenotypic screen for agents that enhance glucose-stimulated insulin secretion in pancreatic beta-cell lines could have led to the identification of their GPR119 agonist activity.
Follow-up studies for GPR119 agonists have been conducted in cellular models of diabetes. For example, a representative GPR119 agonist was shown to augment insulin secretion in the hamster pancreatic beta-cell line HIT-T15 and GLP-1 secretion in the mouse intestinal L-cell line GLUTag. sci-hub.se
For potential anticancer agents, phenotypic screens would typically involve assessing the inhibition of cell proliferation across a panel of cancer cell lines. Follow-up studies would then aim to identify the specific target and pathway responsible for the observed anti-proliferative effect.
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide detailed insights into the binding kinetics and thermodynamics of a ligand-target interaction, which is crucial for structure-based drug design and lead optimization.
For MDM2 inhibitors, co-crystal structures of ligands bound to the MDM2 protein have been instrumental in understanding the key interactions. For instance, the co-crystal structure of a piperidinone-based inhibitor with a cyclopropylpyridine moiety revealed that the compound occupies three critical hydrophobic pockets on the surface of MDM2, mimicking the binding of the p53 peptide. nih.gov The cyclopropyl group was observed to penetrate into the Phe19 cavity of the binding pocket. nih.gov
In the case of G9a/GLP inhibitors, high-resolution X-ray crystal structures of inhibitors in complex with the enzymes have been obtained. nih.govnih.gov These structures have revealed that the inhibitors bind in a manner that is competitive with the peptide substrate and non-competitive with the cofactor S-adenosylmethionine. nih.gov The structural data has been vital for designing more potent and selective inhibitors.
For GPCRs like GPR119, biophysical characterization is more challenging due to the difficulty in purifying and crystallizing membrane proteins. However, techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can be used to study the binding of ligands to purified receptor fragments or solubilized receptors. Additionally, computational modeling and docking studies are frequently employed to predict the binding mode of agonists within the receptor's transmembrane domain.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of biomolecular interactions in real-time. This method provides crucial data on the association rate (kₐ or kₒₙ), dissociation rate (kₑ or kₒff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In a typical SPR experiment to characterize the binding of this compound analogues, the target protein is immobilized on a sensor chip. The analogues are then flowed over the chip surface at various concentrations. The binding events are monitored by detecting changes in the refractive index at the sensor surface.
The resulting sensorgrams provide a wealth of information about the binding kinetics. The association phase reveals how quickly the analogue binds to the target, while the dissociation phase shows how long the complex remains intact. Analysis of these sensorgrams allows for the calculation of the kinetic parameters.
Below is an illustrative data table of SPR kinetic parameters for a series of piperidine analogues interacting with a target protein. This data showcases the typical range of values obtained and how structural modifications can influence binding kinetics.
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | K₋ (nM) |
| Analogue 1 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Analogue 2 | 2.8 x 10⁵ | 1.4 x 10⁻³ | 5 |
| Analogue 3 | 9.7 x 10⁴ | 5.8 x 10⁻³ | 60 |
| Analogue 4 | 3.2 x 10⁵ | 8.0 x 10⁻⁴ | 2.5 |
Note: The data presented in this table is representative of typical results for piperidine derivatives and is intended for illustrative purposes.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with biomolecular binding events. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.gov
In an ITC experiment, a solution of the this compound analogue is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured, and from this, the thermodynamic parameters are derived. The binding affinity determined by ITC is considered a gold standard as it is a direct measurement of the interaction in solution. nih.gov
The enthalpy change (ΔH) provides insight into the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects the changes in conformational freedom and the hydrophobic effect upon binding.
The following table presents representative thermodynamic data for the binding of piperidine analogues to a target protein, as determined by ITC.
| Compound | K₋ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Analogue A | 1.2 | -8.1 | -6.5 | -1.6 |
| Analogue B | 0.5 | -8.6 | -9.2 | 0.6 |
| Analogue C | 3.8 | -7.4 | -5.1 | -2.3 |
| Analogue D | 0.9 | -8.3 | -7.8 | -0.5 |
Note: The data presented in this table is representative of typical results for piperidine derivatives and is intended for illustrative purposes.
Molecular Modeling and Docking Studies for Binding Site Elucidation
Computational methods, such as molecular modeling and docking, are indispensable tools for understanding how ligands like the this compound analogues interact with their protein targets at a molecular level.
Prediction of Ligand-Protein Interaction Modes
Molecular docking simulations are employed to predict the preferred binding orientation and conformation of a ligand within the active site of a protein. nih.gov These simulations utilize scoring functions to estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
For the this compound analogues, docking studies can reveal how the cyclopropyl and methyl groups on the piperidine ring influence the binding mode and affinity. nih.gov For instance, the protonated amine of the piperidine ring is often predicted to form a crucial salt bridge with an acidic residue, such as aspartate or glutamate, in the binding pocket. researchgate.net The surrounding hydrophobic and aromatic residues can engage in favorable interactions with the lipophilic portions of the analogues. researchgate.net
These computational predictions provide a structural hypothesis for the observed binding affinities and can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode. researchgate.net
Rational Design of Optimized this compound Analogues
The insights gained from molecular docking and structure-activity relationship (SAR) studies form the basis for the rational design of new analogues with improved properties. thieme-connect.com By understanding the key interactions between the ligand and the protein, medicinal chemists can propose modifications to the ligand structure to enhance binding affinity, selectivity, and other pharmacological properties. thieme-connect.com
For example, if docking studies indicate an unoccupied hydrophobic pocket near the cyclopropyl group, new analogues could be designed with larger hydrophobic substituents at this position to exploit this interaction. Similarly, if a hydrogen bond donor or acceptor on the ligand is not optimally positioned, the scaffold can be modified to improve this interaction. This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. thieme-connect.comthieme-connect.com
In Vitro Metabolic Pathways and Enzyme Interactions of 1 Cyclopropyl 2 Methylpiperidin 4 Amine
Cytochrome P450 (CYP) Mediated Metabolism of 1-Cyclopropyl-2-methylpiperidin-4-amine
The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of xenobiotics. mdpi.com For this compound, CYP-mediated reactions are anticipated to occur at several positions on the molecule, including the cyclopropyl (B3062369) ring, the piperidine (B6355638) nitrogen, and the piperidine ring itself. These oxidative reactions are crucial in transforming the parent compound into more polar metabolites for subsequent elimination.
Oxidative Transformations of the Cyclopropyl Ring System
The cyclopropyl group, while often incorporated into drug candidates to enhance potency or reduce metabolism, is not metabolically inert. hyphadiscovery.com Specifically, when attached to an amine, the cyclopropyl moiety can undergo CYP-mediated oxidation. hyphadiscovery.com This can lead to the formation of reactive intermediates through mechanisms like radical formation and ring-opening. hyphadiscovery.com
One potential pathway involves hydrogen atom abstraction from the cyclopropyl ring, leading to the formation of hydroxylated metabolites. hyphadiscovery.com Another significant biotransformation for cyclopropylamines is the opening of the strained ring system. nih.govresearchgate.net This can result in the formation of metabolites such as cyclopropanone (B1606653) hydrate (B1144303) or 3-hydroxypropionaldehyde. nih.govresearchgate.net The metabolism of some cyclopropylamines has been associated with the formation of reactive metabolites that can form conjugates with glutathione (B108866) (GSH), indicating a potential for bioactivation. hyphadiscovery.com
| Metabolic Pathway | Enzyme System | Potential Metabolites | Mechanism |
| Cyclopropyl Ring Oxidation | Cytochrome P450 (CYP) | Hydroxylated metabolites, Cyclopropanone hydrate, 3-Hydroxypropionaldehyde | Hydrogen atom abstraction, Ring-opening |
N-Dealkylation at the Piperidine Nitrogen
N-dealkylation is a common metabolic pathway for compounds containing piperidine moieties and is frequently catalyzed by CYP enzymes, with CYP3A4 being a major contributor for many 4-aminopiperidine (B84694) drugs. nih.govacs.org This process involves the removal of the cyclopropyl group from the piperidine nitrogen. nih.govresearchgate.net
The mechanism is initiated by the enzymatic abstraction of a hydrogen atom from the carbon alpha to the nitrogen (the tertiary carbon of the cyclopropyl group), leading to the formation of an unstable carbinolamine intermediate. researchgate.netrsc.org This intermediate then spontaneously decomposes to yield 2-methylpiperidin-4-amine (B12081856) and cyclopropanone. rsc.org Theoretical studies on similar N-cyclopropylamines suggest that this C-H activation is the rate-limiting step. rsc.org
| Metabolic Pathway | Primary Enzymes | Key Intermediate | Resulting Products |
| N-Dealkylation | CYP3A4, other CYPs | Carbinolamine | 2-Methylpiperidin-4-amine, Cyclopropanone |
Hydroxylation of the Piperidine Ring
Oxidative attack on the piperidine ring itself represents another significant CYP-mediated metabolic route. researchgate.net This hydroxylation can occur at various carbon atoms on the ring that are not sterically hindered. The resulting hydroxylated metabolites are more polar than the parent compound. For piperidine-containing drugs, bioactivation can sometimes occur through hydroxylation at the alpha-carbon, forming a carbinolamine that can lead to the formation of reactive iminium ions. researchgate.net Ring contraction of piperidine rings to form pyrrolidine (B122466) products has also been described as a potential, though less common, metabolic pathway mediated by CYPs. rsc.org
Formation of Metabolic Intermediate Complexes
A notable interaction of some cyclopropylamines with CYP enzymes is the formation of metabolic intermediate (MI) complexes. nih.govresearchgate.net This occurs when a metabolite binds tightly to the heme iron of the CYP enzyme, rendering it catalytically inactive. nih.gov For cyclopropylamines, this process often involves initial N-oxygenation of the amine, a reaction that can be catalyzed by Flavin-containing monooxygenases (FMOs), to form a hydroxylamine (B1172632). nih.gov This hydroxylamine can then be further oxidized by CYPs to a nitroso intermediate, which coordinates with the ferrous heme iron, creating a characteristic spectral shift and inhibiting enzyme function. nih.govnih.gov
Contribution of Other Enzyme Systems to Metabolism (e.g., FMOs, GST)
While CYPs are central to the metabolism of this compound, other enzyme systems also play crucial roles.
Flavin-Containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govresearchgate.net For secondary amines like this compound, FMOs can catalyze N-oxygenation to form the corresponding hydroxylamine. nih.govnih.gov This pathway is significant not only as a primary metabolic route but also because, as mentioned, the hydroxylamine product can be a precursor for the formation of inhibitory MI complexes with CYP enzymes. nih.govucl.ac.uk FMOs 1 and 3 are often the most important isoforms for the metabolism of foreign chemicals. core.ac.uk
Glutathione S-Transferases (GSTs): GSTs are Phase II enzymes that play a critical protective role by catalyzing the conjugation of the endogenous antioxidant glutathione (GSH) with electrophilic compounds. wikipedia.orgnih.gov As noted, the CYP-mediated metabolism of the cyclopropylamine (B47189) moiety can lead to ring-opening and the formation of reactive, electrophilic intermediates. hyphadiscovery.com These reactive species can be detoxified by GST-catalyzed conjugation with GSH, leading to the formation of GSH adducts that are more water-soluble and readily excreted. hyphadiscovery.commdpi.com This pathway is a key mechanism for preventing covalent binding of reactive metabolites to cellular macromolecules. arizona.edu
| Enzyme System | Metabolic Role | Interaction/Product |
| Flavin-Containing Monooxygenases (FMOs) | N-Oxygenation | Forms hydroxylamine metabolite; precursor for MI complex formation with CYPs. |
| Glutathione S-Transferases (GSTs) | Detoxification (Conjugation) | Forms GSH adducts with reactive electrophilic intermediates from CYP metabolism. |
Assessment of Metabolic Stability in In Vitro Systems (e.g., Microsomes, Hepatocytes)
The metabolic stability of a compound is a critical parameter assessed during drug discovery, as it determines the compound's intrinsic clearance and potential in vivo half-life. researchgate.net This is typically evaluated using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com
Liver Microsomes: This subcellular fraction contains a high concentration of Phase I enzymes, particularly CYPs. researchgate.net Incubating this compound with liver microsomes in the presence of NADPH allows for the measurement of CYP-mediated metabolism. nih.gov The rate of disappearance of the parent compound over time is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
The data generated from these in vitro systems allow for the rank-ordering of compounds based on their metabolic lability and help predict their pharmacokinetic behavior in vivo. thermofisher.com
| In Vitro System | Enzymes Present | Primary Application | Key Parameters Measured |
| Liver Microsomes | Phase I (Primarily CYPs) | Assess stability towards oxidative metabolism. | In vitro half-life (t½), Intrinsic Clearance (CLint) |
| Hepatocytes | Phase I & Phase II (CYPs, FMOs, GSTs, etc.) | Assess overall metabolic stability and pathway identification. | In vitro half-life (t½), Intrinsic Clearance (CLint) |
Potential for Bioactivation and Reactive Metabolite Formation (e.g., GSH Conjugates)
The formation of reactive metabolites is a critical consideration in drug development, as these species can covalently bind to cellular macromolecules, potentially leading to toxicity. For compounds containing a cyclopropylamine moiety, there is a known potential for bioactivation. Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropylamine group, which can lead to the formation of reactive ring-opened intermediates. These intermediates are electrophilic and can be trapped by nucleophiles such as glutathione (GSH), forming GSH conjugates. The detection of GSH adducts in in vitro systems is a common strategy to assess the potential for reactive metabolite formation.
While no specific studies on this compound were identified, research on other cyclopropyl-containing compounds has demonstrated this bioactivation pathway. For instance, the antibiotic trovafloxacin, which contains a cyclopropylamine, is known to form reactive metabolites through CYP-mediated oxidation. Similarly, certain hepatitis C NS5B inhibitors with a cyclopropyl motif have also been shown to undergo bioactivation.
It is plausible that this compound could undergo similar metabolic activation. The following table outlines the hypothetical potential for the formation of GSH conjugates based on general metabolic pathways of related structures.
| Potential Reactive Intermediate | Formation Pathway | Potential Conjugate |
| Ring-opened radical cation | CYP-mediated single-electron oxidation of the amine | Glutathione conjugate |
| Iminium ion | Further oxidation of the amine | Glutathione conjugate |
This table is illustrative and based on the known metabolism of similar chemical motifs, not on direct experimental data for this compound.
Species-Specific Differences in In Vitro Metabolism
The expression and activity of drug-metabolizing enzymes, particularly CYPs, can vary significantly between different species. This can lead to marked differences in the rate and pathways of metabolism for a given compound. For example, liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) are often used in in vitro studies to identify potential species-specific metabolic profiles.
In the context of this compound, it would be anticipated that the extent of metabolism via specific CYP isozymes would differ across species. For instance, the activity of CYP3A4, a major human drug-metabolizing enzyme, can differ from its orthologs in preclinical species. Such differences could affect the rate of N-dealkylation, hydroxylation of the piperidine ring, or oxidation of the cyclopropyl group.
A comparative in vitro metabolism study would be necessary to elucidate these differences for this compound. The table below conceptualizes the type of data that such a study might generate.
| Species | Primary Metabolic Pathway Observed in Liver Microsomes | Relative Rate of Metabolism |
| Rat | Hypothetical: N-decyclopropylation | Moderate |
| Dog | Hypothetical: Piperidine ring hydroxylation | High |
| Monkey | Hypothetical: Combination of pathways | Moderate |
| Human | Hypothetical: Primarily N-decyclopropylation | Low to Moderate |
This table is a hypothetical representation to illustrate potential species-specific differences and is not based on experimental data for this compound.
Advanced Analytical Techniques for the Characterization of 1 Cyclopropyl 2 Methylpiperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete atomic connectivity and infer the stereochemical arrangement of 1-Cyclopropyl-2-methylpiperidin-4-amine.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum confirms the presence of all proton-containing functional groups. For this compound, distinct signals are expected for the cyclopropyl (B3062369) ring protons, the piperidine (B6355638) ring protons, the methyl group protons, and the amine protons. The integration of these signals corresponds to the number of protons in each unique environment, while their chemical shift (δ) and multiplicity (e.g., singlet, doublet, multiplet) provide clues about neighboring atoms.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The core structure of this compound contains nine carbon atoms, which would be expected to produce distinct signals in the spectrum, confirming the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Cyclopropyl-CH | ~0.8 - 1.2 (m) | ~10 - 15 | Methine proton on cyclopropyl ring attached to Nitrogen |
| Cyclopropyl-CH₂ | ~0.2 - 0.6 (m) | ~5 - 10 | Methylene protons on cyclopropyl ring |
| Piperidine-C2-H | ~2.5 - 2.9 (m) | ~55 - 60 | Proton at the carbon bearing the methyl group |
| C2-Methyl-CH₃ | ~1.0 - 1.2 (d) | ~15 - 20 | Methyl group protons at C2 position |
| Piperidine-C3,C5-H₂ | ~1.4 - 2.0 (m) | ~30 - 40 | Axial and equatorial protons on the piperidine ring |
| Piperidine-C4-H | ~2.8 - 3.2 (m) | ~45 - 50 | Proton at the carbon bearing the amine group |
| Piperidine-C6-H₂ | ~2.2 - 2.8 (m) | ~50 - 55 | Methylene protons adjacent to the nitrogen |
| Amine-NH₂ | Variable (br s) | N/A | Amine protons, signal is often broad and can exchange with solvent |
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the proton at C2 of the piperidine ring and the protons at C3, as well as the C2-methyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different parts of the molecule. For example, HMBC would show correlations between the cyclopropyl protons and the piperidine carbons C2 and C6, confirming the attachment of the cyclopropyl group to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly important for determining the stereochemistry. For example, NOESY can reveal the relative orientation of the methyl group at C2 and the amine group at C4 (i.e., whether they are cis or trans to each other on the piperidine ring) by showing spatial correlations between their respective protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information on the molecular weight of a compound and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). The molecular formula of this compound is C₉H₁₈N₂. HRMS can precisely determine the mass of the protonated molecule, [M+H]⁺. This experimental mass can then be compared to the calculated theoretical mass, allowing for the unambiguous confirmation of the elemental composition and ruling out other potential formulas.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂ |
| Monoisotopic Mass | 154.1470 u |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 155.1548 u |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [M+H]⁺ ion at m/z 155.15) which is then fragmented by collision-induced dissociation (CID) to produce a series of product ions. nationalmaglab.orgencyclopedia.pub The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of its various components.
For this compound, key fragmentation pathways would likely involve the cleavage of the cyclopropyl group, loss of the amine group, and characteristic ring-opening fragmentations of the piperidine core. miamioh.edu Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Predicted m/z | Proposed Fragment Structure / Neutral Loss | Description |
|---|---|---|
| 138.13 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the C4-amine group |
| 114.12 | [M+H - C₃H₅]⁺ | Loss of the cyclopropyl radical from the N-substituent |
| 98.11 | [C₆H₁₂N]⁺ | Fragment corresponding to the piperidine ring after loss of the cyclopropyl group and subsequent rearrangement |
| 70.08 | [C₄H₈N]⁺ | A common fragment from piperidine ring cleavage |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from impurities, such as starting materials, byproducts, or stereoisomers, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. For a basic compound like this compound, a reversed-phase HPLC method would typically be employed.
Column: A C18 column is commonly used.
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used for elution. An acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically added to the mobile phase to protonate the amine groups, ensuring good peak shape and retention.
Detection: A UV detector may be used if the molecule possesses a chromophore, but for this aliphatic amine, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) would be more effective. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. Due to the polar amine groups, which can cause poor peak shape and column adsorption, derivatization (e.g., acylation) may be necessary to increase volatility and improve chromatographic performance. Alternatively, specialized columns designed for the analysis of amines can be used. Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of any separated impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of synthesized this compound. Reversed-phase HPLC (RP-HPLC) is typically employed for the analysis of polar compounds like amines. nih.gov This method separates the target compound from impurities, starting materials, and by-products based on differential partitioning between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.
The purity is assessed by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, although amines with no strong chromophores might require detection at low wavelengths (e.g., 210-220 nm). nih.gov The method's parameters, including the column, mobile phase composition, and flow rate, are optimized to achieve sharp, well-resolved peaks.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260/1290 Infinity II or equivalent |
| Column | Reversed-Phase C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV-VIS Detector at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric Excess Determination
The molecular structure of this compound contains multiple chiral centers, meaning it can exist as several stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is critical, as they can possess different pharmacological properties. Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the compound. nih.govmdpi.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for separating a broad range of chiral molecules, including amines. mdpi.com The analysis is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol. nih.gov The ratio of the peak areas for the different enantiomers allows for the precise calculation of enantiomeric excess.
Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel AD-H or Chiralpak IC (Cellulose-based CSP) nih.gov |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Expected Result | Baseline separation of enantiomers/diastereomers |
Spectroscopic Methods Beyond NMR and MS (e.g., IR, UV-Vis)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The presence of both primary (-NH2) and secondary (-NH-) amine groups, as well as aliphatic C-H bonds in the piperidine and cyclopropyl rings, can be confirmed.
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region, while secondary amines show a single, often weaker, band in the same region. libretexts.org
C-H Stretching: Absorptions for sp³-hybridized carbons (piperidine and cyclopropyl rings) are expected just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency bands (~3100 cm⁻¹) compared to the piperidine ring.
N-H Bending: The scissoring vibration of the primary amine group appears in the 1550-1650 cm⁻¹ range. libretexts.org The N-H wagging of the secondary amine is typically broader and found between 650-900 cm⁻¹. libretexts.org
C-N Stretching: Aliphatic C-N bonds give rise to absorptions in the 1000-1250 cm⁻¹ region. libretexts.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 |
| Aliphatic C-H (Piperidine, Methyl) | C-H Stretch | 2850 - 2960 |
| Aliphatic C-H (Cyclopropyl) | C-H Stretch | ~3100 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1550 - 1650 |
| Aliphatic C-N | C-N Stretch | 1000 - 1250 |
UV-Visible spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores—structural features with π-electrons or non-bonding valence electrons that can be excited to higher energy levels. pressbooks.pub
This compound is an aliphatic amine and lacks an extended system of conjugated π-bonds or aromatic rings. Saturated alkyl amines generally exhibit weak absorptions in the far UV region, around 200 nm, which are often difficult to measure with standard spectrophotometers. libretexts.org Therefore, UV-Vis spectroscopy is of limited value for the structural characterization or routine quantification of this specific compound, as it is not expected to show significant absorbance in the standard 220-800 nm range.
Applications of 1 Cyclopropyl 2 Methylpiperidin 4 Amine As a Chemical Probe and Synthetic Intermediate
Utility as a Versatile Building Block in Complex Molecule Synthesis
The inherent chemical characteristics of 1-cyclopropyl-2-methylpiperidin-4-amine make it an adept building block for the synthesis of complex molecular architectures. The piperidine (B6355638) ring provides a robust, saturated heterocyclic core, while the cyclopropyl (B3062369) moiety introduces conformational rigidity and can positively influence metabolic stability and binding affinity. umich.edu The secondary amine offers a reactive handle for a multitude of chemical transformations.
The reactivity of the amine group in this compound allows for its incorporation into a diverse array of larger, more complex heterocyclic systems. It can serve as a nucleophile in reactions designed to construct fused or spirocyclic ring systems. For instance, piperidine derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles through cyclization reactions. beilstein-journals.orgmdpi.comorganic-chemistry.org Methodologies such as intramolecular hydroamination or multicomponent reactions can leverage the piperidine scaffold to build novel frameworks. mdpi.com The presence of the 2-methyl group introduces a specific stereochemical element that can be exploited to control the three-dimensional geometry of the resulting molecules, which is a critical aspect in designing selective bioactive compounds.
A significant application of cyclopropylamine-containing piperidines is in the synthesis of highly substituted pyrazinone derivatives. These pyrazinones are core components of a class of potent Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, which are investigated for the treatment of stress-related disorders like anxiety and depression. researchgate.netnih.gov In these syntheses, a dihalogenated pyrazinone core is reacted with an amine via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. researchgate.net The this compound can serve as the amine component, introducing the specific substituted piperidine moiety that is crucial for potent receptor binding and favorable pharmacokinetic properties. researchgate.netnih.gov
Table 1: Example of Pyrazinone Synthesis using an Amine Intermediate
| Reactant 1 | Reactant 2 | Coupling Method | Product Class | Therapeutic Target |
|---|
Development of this compound Based Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold is a suitable candidate for the development of such probes due to its ability to be incorporated into biologically active molecules. By attaching a reporter group, such as a fluorescent dye, a radiolabel, or a photoaffinity label, derivatives of this compound could be transformed into probes for visualizing and quantifying biological targets in cells and tissues. nih.govnih.govmdpi.com
For example, a fluorescent probe could be synthesized by reacting the amine functionality with a fluorophore like 7-nitrobenzo-2-oxa-1,3-diazole (NBD). nih.gov Such a probe could be used in fluorescence microscopy or flow cytometry to study the localization and dynamics of its target protein. Similarly, radiolabeling, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable its use in quantitative binding assays to determine receptor affinity and density. While specific probes based on this exact molecule are not widely reported, the fundamental chemistry for their creation is well-established for similar amine-containing compounds. nih.govrsc.org
Contribution to Lead Compound Identification and Optimization in Academic Research Programs
In drug discovery, a lead compound is a starting point for optimization to generate a clinical candidate. nih.gov The structural motifs within this compound are frequently employed in lead optimization campaigns to enhance a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The incorporation of a cyclopropyl group is a known strategy to improve metabolic stability by blocking potential sites of oxidation, and its rigid nature can lock the molecule into a bioactive conformation, thus enhancing potency. umich.edu The piperidine ring is a common feature in many CNS-active drugs, often improving solubility and brain penetration.
The development of CRF-1 receptor antagonists provides a clear example of this optimization process. researchgate.netnih.govresearchgate.net Researchers systematically modified a pyrazinone-based lead compound, exploring different substituents on the amine portion to improve affinity for the CRF-1 receptor and selectivity over other receptors. The data below illustrates how structural modifications on a lead scaffold can impact biological activity.
Table 2: Structure-Activity Relationship (SAR) of CRF-1 Receptor Antagonists (Illustrative Data)
| Compound | R Group (Amine Moiety) | CRF-1 IC₅₀ (nM) | Selectivity vs. other receptors |
|---|---|---|---|
| Lead Compound | Simple amine | 50.2 | Moderate |
| Analog A | Cyclohexylamine | 15.8 | Improved |
| Analog B | 1-Cyclopropylpiperidine | 1.2 | High |
| Analog C (Optimized) | Substituted 1-Cyclopropylpiperidine | 0.26 | Very High |
Data is illustrative and based on findings reported in medicinal chemistry literature for pyrazinone-based CRF-1 antagonists. nih.gov
This iterative process of modifying the lead structure, guided by biological data, is a cornerstone of medicinal chemistry, and versatile building blocks like this compound are crucial for enabling this exploration of chemical space. nih.gov
Use in Fragment-Based Approaches to Ligand Discovery
Fragment-based ligand discovery (FBLD) has emerged as a powerful method for identifying starting points for drug design. chemdiv.com This technique involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then grown or linked to produce more potent leads. rsc.orgresearchgate.net
There is a growing emphasis on including more three-dimensional (3D) fragments in screening libraries to better explore the complex topologies of protein binding sites. nih.govrsc.orgchemdiv.com Saturated heterocyclic scaffolds like piperidine are ideal for generating such 3D fragments. rsc.orgresearchgate.netnih.gov this compound, with its sp³-rich core, defined stereochemistry, and appended cyclopropyl group, possesses the characteristics of a high-quality 3D fragment.
Table 3: Physicochemical Properties of this compound as a Potential Fragment
| Property | Value (Predicted) | "Rule of Three" Compliance |
|---|---|---|
| Molecular Weight | ~154 g/mol | Yes (< 300) |
| cLogP | ~1.8 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 3) |
Its properties align well with the "Rule of Three," a common guideline for fragment design. nih.govthermofisher.com Its inclusion in a fragment library would provide novel 3D vectors for exploration during a screening campaign, potentially enabling the discovery of hits for challenging targets where flatter, more aromatic fragments have failed. nih.gov The synthesis of libraries of diverse, 3D piperidine-based fragments is an active area of research aimed at expanding the chemical space available for FBLD. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
